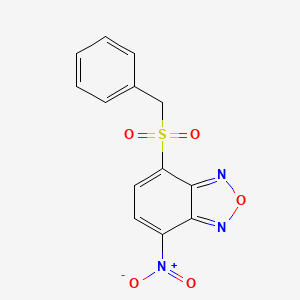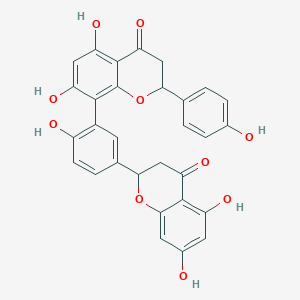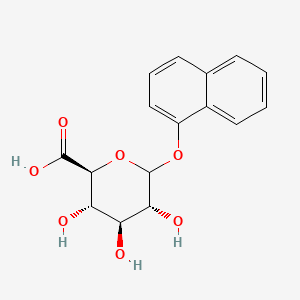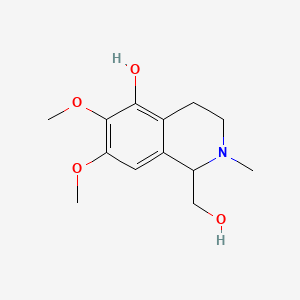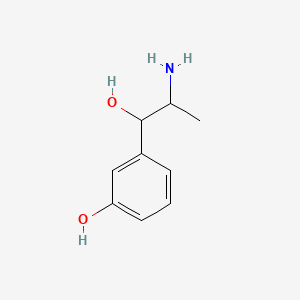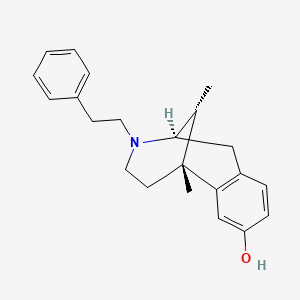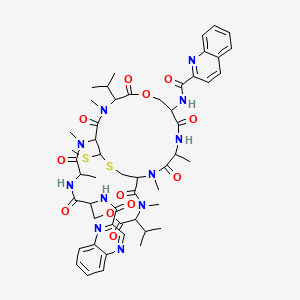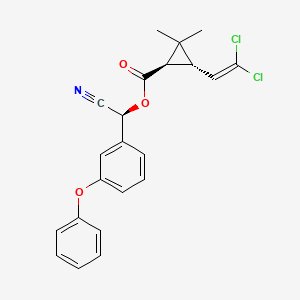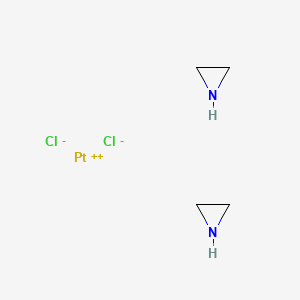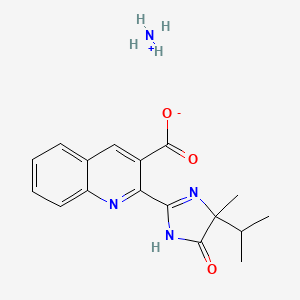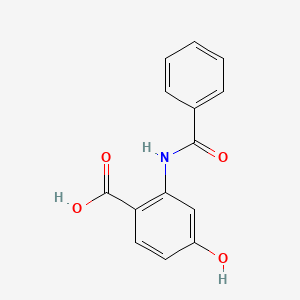
N-benzoyl-4-hydroxyanthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-4-hydroxyanthranilic acid is the N-benzoyl-4-hydroxy derivative of anthranilic acid. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-hydroxyanthranilate.
Applications De Recherche Scientifique
Biosynthesis in Plant Cell Cultures
Research has demonstrated the role of N-benzoyl-4-hydroxyanthranilic acid in the biosynthesis of phytoalexins in plant cell cultures. In a study by Reinhard and Matern (1989), it was shown that cell cultures of Dianthus caryophyllus L. accumulate N-benzoyl-4-methoxyanthranilic acid, a phytoalexin, in response to certain treatments. This study highlights the importance of the shikimate pathway in the disease resistance response of carnation cells (Reinhard & Matern, 1989).
Role in Metabolic Conversion
Leifer et al. (1950) explored the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora, suggesting a significant role for N-benzoyl-4-hydroxyanthranilic acid in metabolic pathways. This research provides insights into the complex biochemical processes involving anthranilic acid derivatives (Leifer, Langham, Nyc, & Mitchell, 1950).
Production in Microbial Systems
Eudes et al. (2011) conducted a study on the production of tranilast and its analogs in yeast, Saccharomyces cerevisiae. This research demonstrates the potential of using microbial systems for the synthesis of beneficial compounds, including N-benzoyl-4-hydroxyanthranilic acid analogs (Eudes et al., 2011).
Synthesis in Engineered Bacteria
Lee et al. (2018) reported on the synthesis of avenanthramides using engineered Escherichia coli. This study contributes to the understanding of how N-benzoyl-4-hydroxyanthranilic acid derivatives can be synthesized in bacterial systems, potentially leading to novel applications (Lee, Sim, Kang, Yeo, Kim, & Ahn, 2018).
Novel Compounds from Marine-Derived Actinomycete
Research by Guo et al. (2018) identified new compounds related to 5-hydroxyanthranilic acid from a marine-derived actinomycete, suggesting the potential of marine sources in the discovery of novel N-benzoyl-4-hydroxyanthranilic acid derivatives (Guo, Wang, Chen, Chen, Liu, & Yang, 2018).
Antioxidant Properties
Peterson, Hahn, and Emmons (2002) studied the antioxidant activities of avenanthramides, highlighting the significance of N-benzoyl-4-hydroxyanthranilic acid derivatives in antioxidant applications (Peterson, Hahn, & Emmons, 2002).
Propriétés
Numéro CAS |
85915-70-4 |
|---|---|
Nom du produit |
N-benzoyl-4-hydroxyanthranilic acid |
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-benzamido-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-10-6-7-11(14(18)19)12(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
Clé InChI |
OZOUTQJDMGSCPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Autres numéros CAS |
85915-70-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



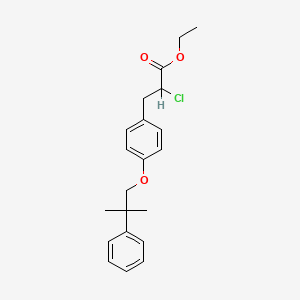
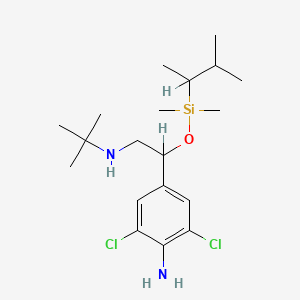
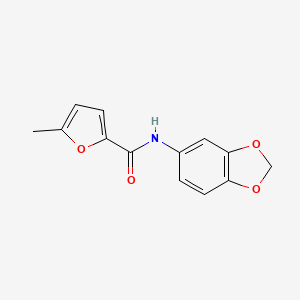
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
